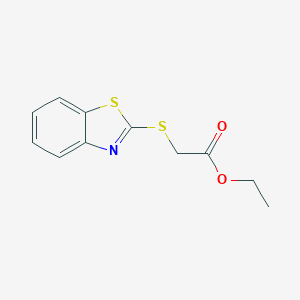

Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZLAJJSFPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10214015 | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24044-88-0, 64036-42-6 | |

| Record name | Acetic acid, (2-benzothiazolylthio)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazolethiol, 2-ethoxycarbonylmethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the underlying reaction mechanism, offers a comparative analysis of different synthetic methodologies—including conventional heating, microwave irradiation, and ultrasound-assisted synthesis—and provides detailed, field-tested experimental protocols. The guide is structured to ensure scientific integrity, offering causal explanations for experimental choices and self-validating protocols complete with characterization data.

Introduction and Significance

The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] this compound serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.[2] Its derivatives have shown promise as anticonvulsant and antimicrobial agents.[3] The synthesis of this compound is a critical first step in the exploration of new chemical entities for drug discovery.

This guide will focus on the most common and efficient method for its synthesis: the S-alkylation of 2-mercaptobenzothiazole with ethyl chloroacetate. We will explore the nuances of this nucleophilic substitution reaction and provide detailed protocols that can be readily implemented in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The SN2 Pathway

The reaction involves the nucleophilic attack of the thiolate anion of 2-mercaptobenzothiazole on the electrophilic carbon of ethyl chloroacetate. The key steps are as follows:

-

Deprotonation: 2-Mercaptobenzothiazole (pKa ≈ 7) is a weak acid. A base is required to deprotonate the thiol group (-SH), forming a more potent nucleophile, the benzothiazole-2-thiolate anion.

-

Nucleophilic Attack: The thiolate anion then attacks the carbon atom bearing the chlorine atom in ethyl chloroacetate. This occurs in a single, concerted step where the new sulfur-carbon bond forms simultaneously as the carbon-chlorine bond breaks.

-

Product Formation: The displacement of the chloride leaving group results in the formation of the desired product, this compound.

Causality Behind Experimental Choices

-

Choice of Base: A moderately weak base is sufficient to deprotonate the thiol without causing unwanted side reactions, such as hydrolysis of the ester.

-

Potassium Carbonate (K₂CO₃): An inexpensive, mild, and commonly used inorganic base. Its heterogeneous nature in solvents like acetone can be advantageous for easy removal by filtration.

-

Triethylamine (Et₃N): A common organic base that can also act as an acid scavenger, neutralizing the HCl formed if any starting thiol is not deprotonated.[4]

-

-

Choice of Solvent: The solvent plays a critical role in an SN2 reaction.

-

Polar Aprotic Solvents (Acetone, DMF): These solvents are ideal as they can solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "naked" and more reactive, thus accelerating the reaction rate.

-

-

Reaction Temperature and Method: The reaction rate is dependent on temperature.

-

Conventional Heating (Reflux): This traditional method provides a constant temperature, typically the boiling point of the solvent, ensuring the reaction proceeds to completion. However, it can be time-consuming.[1]

-

Microwave Irradiation: This method significantly reduces reaction times (from hours to minutes) and often improves yields by efficiently and uniformly heating the reaction mixture.[1][5][6]

-

Ultrasound Irradiation: Sonication can also enhance the reaction rate by creating localized high temperatures and pressures through acoustic cavitation, providing an energy-efficient alternative.[1]

-

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.25 |

| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 |

| Potassium Carbonate | K₂CO₃ | 138.21 |

| Acetone | C₃H₆O | 58.08 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

Protocol 1: Conventional Synthesis

This protocol is a standard method utilizing reflux conditions.

Step-by-Step Methodology:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercaptobenzothiazole (1.67 g, 0.01 mol) and acetone (30 mL).

-

Stir the mixture until the 2-mercaptobenzothiazole is fully dissolved.

-

Add anhydrous potassium carbonate (1.38 g, 0.01 mol).

-

Stir the suspension for 30 minutes at room temperature.

-

Add ethyl chloroacetate (1.23 g, 1.07 mL, 0.01 mol) dropwise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The product spot should appear at a higher Rf value than the starting 2-mercaptobenzothiazole. The reaction is complete when the starting material spot is no longer visible.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash with a small amount of acetone.

-

Remove the acetone from the filtrate by rotary evaporation.

-

Pour the resulting residue into ice-cold water (50 mL) with stirring.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time.

Step-by-Step Methodology:

-

In a 10 mL microwave reaction vial, combine 2-mercaptobenzothiazole (0.84 g, 0.005 mol), potassium carbonate (0.69 g, 0.005 mol), and ethyl chloroacetate (0.61 g, 0.54 mL, 0.005 mol).

-

Add 5 mL of acetone or DMF as the solvent.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at 180°C for 4-10 minutes.[1]

-

In-Process Check: After irradiation, spot a small aliquot on a TLC plate to confirm the completion of the reaction as described in Protocol 1.

-

Follow steps 8-15 from Protocol 1 for workup and purification.

Protocol 3: Ultrasound-Assisted Synthesis

This method is an energy-efficient alternative to conventional heating.

Step-by-Step Methodology:

-

To a 50 mL round-bottom flask, add 2-mercaptobenzothiazole (1.67 g, 0.01 mol), potassium carbonate (1.38 g, 0.01 mol), ethyl chloroacetate (1.23 g, 1.07 mL, 0.01 mol), and acetone (20 mL).

-

Place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound for 15-30 minutes at room temperature.[1]

-

In-Process Check: Monitor the reaction by TLC as described in Protocol 1.

-

Follow steps 8-15 from Protocol 1 for workup and purification.

Comparative Data

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | 3-4 hours | Good | Standard, reliable method. |

| Microwave Irradiation | 4-10 minutes | Excellent | Rapid, high-yielding, requires specialized equipment.[1][5] |

| Ultrasound-Assisted | 15-30 minutes | Very Good | Energy-efficient, rapid, good yields.[1] |

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

-

Appearance: White to off-white solid

-

Molecular Formula: C₁₁H₁₁NO₂S₂

-

Molar Mass: 253.34 g/mol

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

7.89 (d, 1H, Ar-H)

-

7.75 (d, 1H, Ar-H)

-

7.42 (t, 1H, Ar-H)

-

7.31 (t, 1H, Ar-H)

-

4.25 (q, 2H, -OCH₂CH₃)

-

4.09 (s, 2H, -SCH₂CO-)

-

1.29 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

168.5 (C=O)

-

165.0 (N=C-S)

-

153.0 (Ar-C)

-

135.5 (Ar-C)

-

126.2 (Ar-CH)

-

124.5 (Ar-CH)

-

121.7 (Ar-CH)

-

121.0 (Ar-CH)

-

62.0 (-OCH₂)

-

35.0 (-SCH₂)

-

14.2 (-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3060 (C-H aromatic)

-

~2980 (C-H aliphatic)

-

~1735 (C=O ester stretch)[4]

-

~1590, 1460 (C=C aromatic)

-

~1250 (C-O stretch)

-

~750 (C-S stretch)

-

Visualizations

Reaction Mechanism Diagram

Caption: SN2 mechanism for the synthesis of the target compound.

Experimental Workflow Diagram

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. chemmethod.com [chemmethod.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

Foreword: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole nucleus is a cornerstone in heterocyclic chemistry, representing a class of compounds with remarkable stability and versatile reactivity.[1] This aromatic heterocycle is not merely a synthetic curiosity; it is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3] this compound, the subject of this guide, is a pivotal intermediate, providing a gateway to a vast library of functionalized benzothiazole derivatives. Understanding its fundamental physicochemical properties, synthesis, and reactivity is crucial for any researcher aiming to leverage this powerful building block in drug discovery and materials science.

Core Physicochemical & Structural Characteristics

This compound is a crystalline solid at room temperature. Its molecular structure integrates the rigid, aromatic benzothiazole ring system with a flexible ethyl acetate side chain, connected via a thioether linkage. This unique combination of a heterocyclic core and an ester functional group dictates its reactivity and physical behavior.

Key Property Summary

The fundamental properties of the compound are summarized below. This data provides a baseline for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂S₂ | [3][4] |

| Molecular Weight | 253.34 g/mol | [3][4] |

| CAS Number | 24044-88-0 | [3][4] |

| Appearance | White to off-white solid | [5] (Inferred from precursor) |

| IUPAC Name | This compound | [3] |

| InChI Key | VYMJUZXFYAREJY-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient synthesis of this compound involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and ethyl chloroacetate.[1][2] This reaction is a classic example of an SN2 mechanism.

The Underlying Chemistry: An SN2 Pathway

The synthesis hinges on the nucleophilicity of the sulfur atom in 2-mercaptobenzothiazole. In the presence of a base, the thiol proton is abstracted, generating a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the ethyl chloroacetate, which bears a partial positive charge due to the inductive effect of the adjacent chlorine and carbonyl groups. The chlorine atom, being a good leaving group, is displaced, forming the C-S bond and yielding the final product. The choice of a weak base like potassium carbonate (K₂CO₃) or triethylamine is critical; it is strong enough to deprotonate the thiol without promoting hydrolysis of the ester group.

Sources

Molecular structure of ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

<An In-depth Technical Guide to the Molecular Structure of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, structural elucidation through advanced spectroscopic and analytical techniques, and the implications of its molecular architecture on its chemical reactivity and biological activity. This document is intended to serve as a detailed resource, integrating theoretical principles with practical, field-proven insights to support research and development endeavors.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Derivatives of benzothiazole have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents.[1][2][3][4]

This compound (molecular formula C₁₁H₁₁NO₂S₂) is a key derivative that serves as a versatile synthetic intermediate for more complex therapeutic agents.[6][7] Its structure incorporates the core benzothiazole ring, a flexible thioacetate linker, and an ethyl ester group, each contributing to its overall physicochemical properties and reactivity. Understanding the precise molecular structure of this compound is paramount for designing new chemical entities with enhanced efficacy and selectivity.

Synthesis and Structural Confirmation

The definitive structure of a molecule is fundamentally confirmed by its synthesis and subsequent characterization. The preparation of this compound is a prime example of a nucleophilic substitution reaction that is both efficient and illustrative of fundamental organic chemistry principles.

Synthetic Pathway: An S_N2 Approach

The most common and efficient synthesis involves the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate.[8] This reaction proceeds via a classic S_N2 mechanism.

-

Step 1: Deprotonation. A weak base, such as potassium carbonate (K₂CO₃), is used to deprotonate the acidic thiol group (-SH) of 2-mercaptobenzothiazole, forming a potent thiolate nucleophile. The choice of a relatively weak base is crucial to avoid unwanted side reactions with the ester functionality.

-

Step 2: Nucleophilic Attack. The generated benzothiazole-2-thiolate anion then attacks the electrophilic carbon atom of ethyl chloroacetate, which bears a partial positive charge due to the inductive effect of the adjacent chlorine atom and carbonyl group.

-

Step 3: Displacement. The chloride ion is displaced as a leaving group, resulting in the formation of the new sulfur-carbon bond and yielding the final product.

This reaction can be performed under conventional heating, but greener and more efficient methods like microwave irradiation or ultrasound-assisted synthesis have been shown to significantly reduce reaction times and improve yields.[6][8][9]

Visualization of the Synthetic Workflow

The logical flow of the synthesis and purification process can be visualized as follows:

Caption: Workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol (Conventional Method)

This protocol is a self-validating system; successful execution, confirmed by the analytical data in the subsequent section, verifies the synthesis.

-

Reaction Setup: To a solution of 2-mercaptobenzothiazole (0.01 mol) in acetone (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.005 mol).

-

Stirring: Stir the mixture vigorously at room temperature for 30 minutes to ensure the formation of the thiolate salt.

-

Addition of Electrophile: Add ethyl chloroacetate (0.01 mol) dropwise to the reaction mixture over a period of 15 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

-

Work-up: After completion, allow the mixture to cool to room temperature. Remove the acetone via rotary evaporation. Pour the resulting residue into ice-cold water with stirring.[8]

-

Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as acetone or ethanol, to obtain pure this compound.[8]

Spectroscopic Elucidation of the Molecular Structure

The unambiguous determination of the molecular structure relies on the convergence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Aromatic Protons (δ 7.0-8.1 ppm): A complex multiplet in this region corresponds to the four protons on the benzene ring of the benzothiazole core.[8]

-

Methylene Protons (-S-CH₂-) (δ ~4.3-4.9 ppm): A singlet integrating to two protons is characteristic of the methylene group situated between the sulfur atom and the carbonyl group.[8]

-

Ethyl Protons (-O-CH₂-CH₃): These appear as a quartet (δ ~3.2 ppm, 2H) and a triplet (δ ~2.3 ppm, 3H), a classic ethyl ester pattern resulting from spin-spin coupling.[8]

-

-

¹³C NMR (Carbon NMR): This technique reveals the number of chemically distinct carbon atoms.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon appears as a distinct peak in the downfield region (δ ~173 ppm).[8]

-

Aromatic Carbons: Multiple signals in the δ 110-155 ppm range correspond to the carbons of the benzothiazole ring system.

-

Methylene and Ethyl Carbons: Peaks for the -S-CH₂- (δ ~35-40 ppm), -O-CH₂- (δ ~61 ppm), and -CH₃ (δ ~14 ppm) carbons are observed in the upfield region.

-

| ¹H NMR Data Summary | |

| Chemical Shift (δ ppm) | Assignment |

| 7.01 - 8.02 | (m, 4H, Aromatic-H) |

| 4.87 | (s, 2H, -S-CH₂-) |

| 3.15 | (q, 2H, -O-CH₂-CH₃) |

| 2.28 | (t, 3H, -O-CH₂-CH₃) |

| Data based on representative values from the literature.[8] | Solvent and instrument frequency can cause slight variations. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

| IR Absorption Data | |

| Frequency (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1732 | C=O stretch (ester) - Strong, characteristic band |

| ~1590, ~1450 | C=C and C=N ring stretching (benzothiazole) |

| ~1250 | C-O stretch (ester) |

| Data sourced from literature.[8] | The carbonyl stretch is a key diagnostic peak for this molecule. |

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. In electron ionization (EI) mode, the molecular ion peak [M]⁺ is expected at m/z = 253, corresponding to the molecular formula C₁₁H₁₁NO₂S₂.[6][7][8] Common fragments would include the loss of the ethoxy group (-OC₂H₅) and the cleavage of the benzothiazole ring.

Structural Insights and Applications in Drug Discovery

The molecular architecture of this compound is directly linked to its utility as a pharmacophore and synthetic building block.

Conformational Flexibility

The single bonds in the thioacetate linker (-S-CH₂-CO-) allow for significant conformational freedom. This flexibility is crucial in drug design, as it enables the molecule to adopt various spatial orientations to fit into the binding pockets of different biological targets. Computational studies, such as those using Density Functional Theory (DFT), can be employed to predict the lowest energy conformations and understand the molecule's electronic properties, such as the HOMO-LUMO energy gap, which relates to its reactivity.[10][11]

Role in Medicinal Chemistry

The title compound is a precursor for a wide range of biologically active molecules. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, expanding the chemical diversity. The benzothiazole core itself is known to interact with numerous enzymes and receptors.[12][13] For example, benzothiazole derivatives have been designed as p56lck inhibitors for cancer treatment and as potential agents against Alzheimer's disease.[13][14]

Caption: Relationship between the core structure and its potential applications.

Conclusion

The molecular structure of this compound has been definitively established through a combination of logical synthesis and rigorous spectroscopic analysis. Its architecture, featuring the biologically active benzothiazole scaffold connected to a flexible and modifiable ethyl thioacetate side chain, makes it a valuable and versatile intermediate in the field of drug discovery. The in-depth understanding of its synthesis, characterization, and structural properties detailed in this guide provides a solid foundation for researchers aiming to leverage this compound for the development of novel therapeutic agents.

References

- Hala Shkyair Lihumis, et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Research Journal of Pharmacy and Technology.

-

Benzothiazole derivatives as anticancer agents. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available from: [Link]

- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9-s), 169-176.

-

Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Available from: [Link]

-

Benzothiazoles: A new profile of biological activities. (2007). Indian Journal of Pharmaceutical Sciences, 69(1), 10. Available from: [Link]

-

Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3, 1365-1368. Available from: [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2064. Available from: [Link]

-

Ethyl 2-[4-(1,3-benzothiazol-2-yl)anilino]acetate. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques | Abstract. (2015). Der Pharma Chemica. Available from: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules, 27(13), 4112. Available from: [Link]

-

Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (n.d.). National Center for Biotechnology Information. Available from: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). ResearchGate. Available from: [Link]

-

Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate and acetate derivatives. (2014). Journal of the Serbian Chemical Society, 79(1), 1-8. Available from: [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). International Journal of Molecular Sciences, 25(1), 543. Available from: [Link]

-

Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques | Request PDF. (2015). ResearchGate. Available from: [Link]

-

Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S. (2014). ResearchGate. Available from: [Link]

-

Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Crystal Structure of Ethyl 2-[2-(4. (n.d.). Amanote Research. Available from: [Link]

-

Ethyl Acetate. (n.d.). NIST WebBook. Available from: [Link]

-

Ethyl Acetate. (n.d.). National Institute of Standards and Technology. Available from: [Link]

-

N-(5-{[2-(acetylamino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)acetamide. (n.d.). SpectraBase. Available from: [Link]

-

Ethyl 2-(6-sulfanyl-1,3-benzothiazol-2-yl)acetate. (n.d.). PubChem, NIH. Available from: [Link]

-

D:\data\research-bh\nmr\Jul03-2003\30\fid ethyl acetate: one scan test for JDX team. (n.d.). St. Olaf College. Available from: [Link]

-

ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate. (n.d.). Chemical Synthesis Database. Available from: [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Publishing. Available from: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. jddtonline.info [jddtonline.info]

- 4. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Compound ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate - Chemdiv [chemdiv.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

The Benzothiazole Scaffold: A Cornerstone in Medicinal Chemistry from Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core, a bicyclic system elegantly fusing a benzene and a thiazole ring, has etched an indelible mark on the landscape of organic and medicinal chemistry. Its journey, from an incidental discovery in the burgeoning field of synthetic dyes to its current status as a "privileged scaffold" in modern drug discovery, is a testament to its remarkable chemical versatility and profound biological significance. This technical guide provides a comprehensive exploration of the discovery and history of benzothiazole derivatives, charting a course from their early synthesis to their contemporary applications as targeted therapeutics. We will delve into the foundational synthetic methodologies, elucidate the mechanisms of action of key benzothiazole-containing drugs, and explore the intricate structure-activity relationships that govern their therapeutic efficacy. This guide is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of this critical heterocyclic system, fostering further innovation in the design and application of novel benzothiazole-based agents.

A Historical Odyssey: From Colorful Beginnings to Clinical Significance

The story of benzothiazole is intrinsically linked to the 19th-century revolution in synthetic chemistry, a period characterized by the quest for vibrant and resilient dyes for the textile industry.

The Dawn of an Era: Arthur Green and the Primuline Dyes

In 1887, the British chemist Arthur George Green, while working for the chemical manufacturer Brooke, Simpson and Spiller in London, made a serendipitous discovery that would lay the groundwork for the field of benzothiazole chemistry.[1][2] Through the sulfur fusion of p-toluidine, Green synthesized a novel yellow dye he named "Primuline."[1] This discovery was a landmark achievement as Primuline was a direct dye, capable of binding to cotton fibers without the need for a mordant, a significant advancement that streamlined the dyeing process and reduced costs.[1] Green's subsequent investigations into the chemical nature of Primuline and its derivatives revealed the presence of a sulfur- and nitrogen-containing heterocyclic core, the benzothiazole ring system. His seminal 1888 paper, "The Constitution of Primuline and Allied Sulphur Compounds," was instrumental in elucidating the structure of these new dyes.[1]

Pioneering Syntheses: The Contributions of Hofmann and Jacobson

While Green's work with Primuline brought the benzothiazole moiety to the forefront, the fundamental synthesis of the benzothiazole core was being explored by other pioneering chemists of the era. In 1879, August Wilhelm von Hofmann reported the synthesis of 2-substituted benzothiazoles, further expanding the chemical accessibility of this new class of compounds.[3][4] His work, along with the later contributions of Jacobson, who developed a cyclization method for synthesizing 2-substituted benzothiazoles, provided the foundational synthetic routes that would be refined and expanded upon for decades to come.[5]

The Art of Synthesis: Constructing the Benzothiazole Core

The synthetic versatility of the benzothiazole scaffold is a key reason for its enduring importance in medicinal chemistry. Over the years, a multitude of synthetic strategies have been developed, ranging from classical condensation reactions to modern, highly efficient catalytic methods.

The Classic Approach: Condensation of 2-Aminothiophenol

The most fundamental and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various electrophilic partners. This approach offers a straightforward and versatile route to a vast array of derivatives.

A quintessential example is the reaction of 2-aminothiophenol with a carboxylic acid or its derivatives, such as an acyl chloride. The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the electrophile, forming a tetrahedral intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group, followed by dehydration, yields the final 2-substituted benzothiazole.

Experimental Protocol: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzoyl Chloride [6]

Materials:

-

2-Aminothiophenol

-

Benzoyl Chloride

-

Ethanol (for recrystallization)

-

n-Hexane/Ethyl Acetate (for TLC)

Procedure:

-

In a round-bottom flask, place 2-aminothiophenol (3.60 mmol, 0.38 mL).

-

To the flask, add benzoyl chloride (3.60 mmol) dropwise at room temperature with stirring.

-

Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (1:1) as the eluent.

-

Upon completion of the reaction, the crude product is typically a solid.

-

Filter the crude product and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure 2-phenylbenzothiazole.

Diagram of the Experimental Workflow:

Caption: Mechanism of Riluzole's neuroprotective effects.

Oncology: A Promising Frontier in Cancer Therapy

The benzothiazole scaffold has emerged as a particularly promising framework for the development of novel anticancer agents. [2]Derivatives have been shown to exhibit cytotoxicity against a wide range of cancer cell lines, including those of the breast, colon, and lung. [2] Structure-Activity Relationship (SAR) Insights:

The anticancer activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the structural requirements for potent anticancer activity. [5][7]

-

Substitution at the 2-position: The introduction of various aryl and heteroaryl groups at the 2-position has been a fruitful strategy for enhancing anticancer potency.

-

Substitution on the benzene ring: The incorporation of electron-withdrawing groups, such as halogens or nitro groups, at specific positions on the benzene ring can significantly impact cytotoxicity. [1] Table 1: Cytotoxicity of Selected Benzothiazole Derivatives against Human Cancer Cell Lines

| Compound | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| 11a | Cl | H | Caco-2 (Colon) | 26.9 | [1] |

| 45 | OCH3 | (CH2)3Br | PC-3 (Prostate) | 0.6 | [1] |

| 45 | OCH3 | (CH2)3Br | THP-1 (Leukemia) | 3 | [1] |

| 45 | OCH3 | (CH2)3Br | Caco-2 (Colon) | 9.9 | [1] |

| 15 | F | H | THP-1 (Leukemia) | 0.9 | [1] |

Antimicrobial and Anti-inflammatory Applications

Beyond neurology and oncology, benzothiazole derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents. [2]Their ability to inhibit key microbial enzymes and modulate inflammatory pathways makes them attractive candidates for the development of new treatments for infectious diseases and inflammatory conditions.

The Future of Benzothiazole in Drug Discovery

The journey of benzothiazole from a synthetic dye component to a cornerstone of medicinal chemistry is a compelling narrative of scientific discovery and innovation. The structural simplicity and synthetic accessibility of the benzothiazole core, coupled with its diverse and potent biological activities, ensure its continued prominence in drug discovery.

Current research is focused on several key areas:

-

Targeted Drug Delivery: The development of benzothiazole-based conjugates for targeted delivery of therapeutic agents to specific cells or tissues.

-

Multi-target Ligands: The design of single benzothiazole derivatives that can modulate multiple biological targets, offering potential advantages in the treatment of complex diseases.

-

Clinical Translation: A number of benzothiazole derivatives are currently in various phases of clinical trials for a range of indications, including cancer and inflammatory diseases, highlighting the translational potential of this remarkable scaffold. [8][9] Table 2: Selected Benzothiazole Derivatives in Clinical Trials

| Drug Candidate | Therapeutic Target/Indication | Phase of Clinical Trial | Reference |

| Zopolrestat | Aldose reductase inhibitor (diabetic complications) | Phase III (discontinued) | [8][9] |

| Dexpramipexole | Eosinophil maturation inhibitor (asthma) | Phase II | [8] |

| BLZ945 | CSF-1R kinase inhibitor (advanced solid tumors) | Clinical Trial (NCT02829723) | [2] |

| Tropifexor (LJN452) | FXR agonist (NASH and cholestasis) | Clinical Investigation | [9] |

Conclusion

The discovery and development of benzothiazole derivatives represent a rich and ongoing chapter in the history of medicinal chemistry. From its humble origins in the dye industry, the benzothiazole scaffold has evolved into a versatile and powerful tool for the creation of novel therapeutics. Its journey underscores the importance of fundamental chemical research and the often-unpredictable paths that lead to significant medical breakthroughs. As our understanding of disease biology deepens and our synthetic capabilities expand, the benzothiazole core is poised to remain a central and highly productive platform for the discovery of the next generation of life-saving medicines.

References

-

Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. ResearchGate. (n.d.). Retrieved from [Link]

-

Tapkir, A. S., Chitlange, S. S., & Bhole, R. P. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections. Retrieved from [Link]

-

IC 50 determination of cytotoxicity of compounds (11a-11l) against human cancer cell lines. ResearchGate. (n.d.). Retrieved from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. (2022). Retrieved from [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. (n.d.). Retrieved from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. (2025). Retrieved from [Link]

-

What is the mechanism of Riluzole?. Patsnap Synapse. (2024). Retrieved from [Link]

-

Pramipexole: MedlinePlus Drug Information. MedlinePlus. (2022). Retrieved from [Link]

-

Pramipexole Dihydrochloride 0.5mg Tablet: A Clinical Overview. GlobalRx. (n.d.). Retrieved from [Link]

-

What is the mechanism of action (MOA) of pramipexole (Dopamine Agonist)?. Dr.Oracle. (2025). Retrieved from [Link]

- Method for synthesizing 2-phenyl benzothiazole and derivative thereof. Google Patents. (n.d.).

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. (2025). Retrieved from [Link]

-

Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate. (2025). Retrieved from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015–2020). Taylor & Francis Online. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. researchgate.net [researchgate.net]

- 7. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]

- 8. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

A Guide to Greener Synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate Derivatives: Efficiency Meets Sustainability

Abstract

The synthesis of benzothiazole derivatives, a cornerstone in medicinal chemistry, is undergoing a critical transformation towards environmental sustainability.[1] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of greener synthesis techniques for ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate and its analogues. Traditional synthesis protocols for these valuable scaffolds often rely on hazardous solvents, extended reaction times, and significant energy consumption, posing environmental and safety challenges.[1] This paper details field-proven, eco-friendly alternatives, including microwave-assisted synthesis, ultrasound-assisted sonochemistry, and solvent-free methodologies. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for implementing sustainable practices in the laboratory. We will demonstrate how these modern approaches not only align with the principles of green chemistry but also offer significant improvements in reaction efficiency, yield, and purity, thereby accelerating the drug discovery process.

The Imperative for Green Chemistry in Benzothiazole Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The core structure, a fusion of benzene and thiazole rings, provides a versatile scaffold for drug design.[3][4]

However, the conventional synthetic route, typically involving the reaction of 2-mercaptobenzothiazole with ethyl chloroacetate, often necessitates refluxing in organic solvents like acetone or dimethylformamide (DMF) for extended periods.[3][5] This approach presents several drawbacks:

-

High Energy Consumption: Prolonged heating requires significant energy input.

-

Hazardous Solvents: Many organic solvents are volatile, flammable, and toxic.

-

Waste Generation: The use of solvents and often, purification via column chromatography, generates considerable chemical waste.[1]

Green chemistry offers a paradigm shift, aiming to design chemical processes that minimize the use and generation of hazardous substances.[1][3] This guide focuses on practical, greener alternatives that enhance reaction efficiency and safety.[4]

Microwave-Assisted Synthesis: A Revolution in Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactants directly and uniformly, a stark contrast to the inefficient heat transfer of conventional oil baths.[6] This direct energy transfer leads to dramatic reductions in reaction times (from hours to minutes), often accompanied by higher yields and cleaner reaction profiles.[2][6][7]

Causality and Mechanistic Insight

The efficiency of microwave heating stems from its interaction with polar molecules in the reaction mixture. The oscillating electromagnetic field causes rapid molecular rotation, generating heat volumetrically throughout the sample. This avoids the localized superheating common with conventional methods and can access kinetic regimes unattainable by standard reflux, accelerating reaction rates significantly.[6]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from the work of Asrondkar, A. L., et al., for the synthesis of ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate.[3]

Materials:

-

2-Mercaptobenzothiazole (0.01 M)

-

Ethyl chloroacetate (0.01 M)

-

Potassium carbonate (K₂CO₃) (0.005 M)

-

Microwave synthesis reactor (e.g., Anton Paar Monowave 300)

-

10 mL microwave vial with a magnetic stirrer

Procedure:

-

Place 2-mercaptobenzothiazole (0.01 M), K₂CO₃ (0.005 M), and ethyl chloroacetate (0.01 M) into a 10 mL microwave vial.

-

Thoroughly mix the reactants. Note: This specific protocol is performed solvent-free, a key advantage of this green technique.[3]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 2-4 minutes at a controlled temperature of 180°C.[3][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the vial to cool to room temperature.

-

Purify the resulting solid product by recrystallization from a suitable solvent like acetone or ethanol.

Ultrasound-Assisted Synthesis (Sonochemistry): Harnessing Acoustic Energy

Ultrasound-assisted synthesis employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium.[9] The formation, growth, and violent collapse of these microscopic bubbles create localized hot spots with extreme temperatures (~5000 K) and pressures (~1000 atm), providing the energy to drive chemical reactions at ambient bulk temperatures.[9][10]

Causality and Mechanistic Insight

The primary advantage of sonochemistry is the generation of immense energy for bond breaking and formation without heating the overall system. This makes it ideal for synthesizing thermally sensitive molecules. The intense shockwaves and microjets produced by cavitation also lead to exceptional mixing and mass transfer, accelerating reactions, particularly in heterogeneous systems.[9][11]

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is adapted from a greener synthesis technique for the target derivatives.[3][12]

Materials:

-

2-Mercaptobenzothiazole (0.01 M)

-

Ethyl chloroacetate (0.01 M)

-

Potassium carbonate (K₂CO₃) (0.005 M)

-

Round bottom flask (100 mL)

-

Ultrasonic bath or probe sonicator

Procedure:

-

Combine 2-mercaptobenzothiazole (0.01 M), K₂CO₃ (0.005 M), and ethyl chloroacetate (0.01 M) in a 100 mL round bottom flask.

-

Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

-

Subject the contents to ultrasound irradiation for approximately 15 minutes at room temperature.[3][8]

-

Monitor the reaction via TLC.

-

Upon completion, pour the reaction mixture into crushed ice.

-

The solid product will precipitate. Separate the solid by filtration.

-

Wash the solid with water and dry it. Further purification can be achieved by recrystallization if necessary.

Sources

- 1. airo.co.in [airo.co.in]

- 2. scielo.br [scielo.br]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives [mdpi.com]

- 5. chemmethod.com [chemmethod.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. kjscollege.com [kjscollege.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate: Starting Materials and Core Methodology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential starting materials and the fundamental synthetic protocol for producing ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate. This compound serves as a crucial intermediate in the synthesis of various biologically active benzothiazole derivatives, which are of significant interest in medicinal chemistry.[1][2] The narrative is structured to provide not just a procedural outline but also the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, reflecting the perspective of a senior application scientist.

Foundational Reactants: Characterization of Starting Materials

The successful and efficient synthesis of the target ester is critically dependent on the quality and properties of two primary starting materials: 2-mercaptobenzothiazole and an appropriate ethyl haloacetate. The most common and cost-effective electrophile is ethyl chloroacetate, though ethyl bromoacetate can also be employed.[3][4][5]

The Nucleophile: 2-Mercaptobenzothiazole (MBT)

2-Mercaptobenzothiazole (MBT) is a pale yellow crystalline powder with a distinctive odor.[6][7] It is the cornerstone of this synthesis, providing the benzothiazole scaffold and the nucleophilic sulfur atom. While its molecular structure contains a thiol (-SH) group, it exists in a tautomeric equilibrium with its thione form. For the purpose of this S-alkylation reaction, the deprotonation of the thiol form is the key activating step. MBT is widely used in the rubber industry as a vulcanization accelerator, which contributes to its broad availability and well-characterized nature.[8]

The Electrophile: Ethyl Chloroacetate

Ethyl chloroacetate is a colorless liquid with a pungent, fruity odor.[9][10] It serves as the electrophilic component, providing the acetate ester moiety that is appended to the sulfur atom of MBT. The presence of the chlorine atom, a good leaving group, on the carbon adjacent to the carbonyl group makes this carbon atom susceptible to nucleophilic attack.[11] This reactivity is central to the formation of the new carbon-sulfur bond.

A summary of the key physical and chemical properties of these starting materials is presented in Table 1.

| Property | 2-Mercaptobenzothiazole | Ethyl Chloroacetate |

| CAS Number | 149-30-4 | 105-39-5 |

| Molecular Formula | C₇H₅NS₂ | C₄H₇ClO₂ |

| Molar Mass | 167.25 g/mol | 122.55 g/mol [12] |

| Appearance | Pale yellow crystalline powder[6] | Clear, colorless liquid[9][10] |

| Melting Point | 177-181 °C[7] | -26 °C[12] |

| Boiling Point | Decomposes[6] | 143-144 °C[12][13] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, and dilute alkali.[7] | Sparingly soluble in water (12-20 g/L at 20°C).[9][13] |

| pKa | 7.03 at 20 °C[6] | Not applicable |

| Density | 1.42 g/cm³[6] | 1.145-1.15 g/cm³ at 20-25°C.[9][13] |

The Synthetic Pathway: S-Alkylation via Nucleophilic Substitution

The synthesis of this compound is typically achieved through a direct S-alkylation of 2-mercaptobenzothiazole with ethyl chloroacetate.[1][11] This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[11][14]

The Underlying Mechanism

The reaction proceeds in two conceptual steps:

-

Deprotonation: The thiol group of 2-mercaptobenzothiazole is weakly acidic and requires a base to be deprotonated, forming a thiolate anion.[15] This anion is a significantly more potent nucleophile than the neutral thiol. The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions, such as hydrolysis of the ester. Common bases for this transformation include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydroxide (NaOH).[1][11]

-

Nucleophilic Attack: The generated benzothiazole-2-thiolate anion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate.[11][14] This attack displaces the chloride ion, a good leaving group, resulting in the formation of the desired thioether linkage and the final product.[11]

The mechanistic flow is illustrated in the diagram below:

Caption: SN2 mechanism for the synthesis of the target ester.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure synthesized from multiple established methods.[1][3] It is designed to be a robust starting point for laboratory synthesis.

Reagents and Solvents

-

2-Mercaptobenzothiazole (0.01 mol)

-

Ethyl chloroacetate or Ethyl bromoacetate (0.01 mol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (0.01-0.015 mol) or Triethylamine (0.01 mol)

-

Acetone or Absolute Ethanol (50 mL)

-

Ice-cold water

-

Diethyl ether or other suitable extraction solvent

Reaction Workflow

The general workflow for the synthesis is depicted below:

Caption: General experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in 50 mL of acetone.[1] The use of an anhydrous solvent is preferable to prevent potential hydrolysis of the ester product.

-

Base Activation: Stir the resulting suspension at room temperature for approximately 30 minutes. This allows for the formation of the potassium salt of 2-mercaptobenzothiazole, the active nucleophile.

-

Addition of Electrophile: Add ethyl chloroacetate (0.01 mol) to the mixture dropwise over a period of 15 minutes.[1] A controlled addition is recommended to manage any potential exotherm.

-

Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours).[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (2-mercaptobenzothiazole) is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts (e.g., potassium chloride) and remove the solvent from the filtrate under reduced pressure.

-

Isolation: Pour the remaining residue into a beaker of ice-cold water with stirring. The product, being organic and water-insoluble, should precipitate out or form an oil.

-

Purification: Extract the aqueous mixture with a suitable organic solvent like diethyl ether.[1] The combined organic layers are then washed with water, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a robust and well-established procedure, fundamentally relying on the Sₙ2 reaction between 2-mercaptobenzothiazole and an ethyl haloacetate. The choice of a suitable base and an appropriate inert solvent are the key parameters to control for a successful reaction. This straightforward synthesis provides reliable access to a versatile building block, paving the way for the development of more complex molecules with potential applications in drug discovery and materials science.[16][17]

References

-

Al-Amiery, A. A. (2012). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

Asrondkar, A. L., Patil, V. N., Bobade, A. S., & Chowdhary, A. S. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Available at: [Link]

-

AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 436-445. Available at: [Link]

-

Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. Available at: [Link]

-

Gomha, S. M., & Khedr, M. A. (2018). green Synthesis and charactrisation of novel triazoles derivatives of 2-mercaptobenzothiazole. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Mercaptobenzothiazole. PubChem Compound Database. Retrieved from: [Link]

-

LibreTexts. (2024). 18.7: Thiols and Sulfides. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from: [Link]

-

Science.gov. (n.d.). Ethyl chloroacetate: Significance and symbolism. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from: [Link]

-

PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Mercaptobenzothiazole. Retrieved from: [Link]

-

MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl chloroacetate. Retrieved from: [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from: [Link]

-

Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Available at: [Link]

-

Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from: [Link]

-

Royal Society of Chemistry. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT). Retrieved from: [Link]

-

Oriental Journal of Chemistry. (2012). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Available at: [Link]

-

Ataman Kimya. (n.d.). 2-Mercaptobenzothiazole (MBT). Retrieved from: [Link]

-

ResearchGate. (2015). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters. Available at: [Link]

-

ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl chloroacetate: Significance and symbolism [wisdomlib.org]

- 6. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Mercaptobenzothiazole | 149-30-4 [chemicalbook.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Ethyl chloroacetate | 105-39-5 [chemicalbook.com]

- 10. ETHYL CHLOROACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemmethod.com [chemmethod.com]

- 12. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]

- 13. carlroth.com [carlroth.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Potential of Novel Benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold, a deceptively simple fusion of benzene and thiazole rings, has unequivocally established itself as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have fueled the development of a diverse and expanding arsenal of bioactive molecules. This technical guide moves beyond a cursory overview, offering an in-depth exploration of the biological potential of novel benzothiazole derivatives. We will dissect the causal relationships behind experimental design, provide validated, step-by-step protocols for key assays, and illuminate the intricate signaling pathways these compounds modulate. This document is designed to be a practical and authoritative resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The unique electronic configuration and structural rigidity of the benzothiazole nucleus make it an ideal anchor for molecular recognition by a wide array of biological targets. This inherent versatility has led to the development of benzothiazole-based compounds with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory properties.[1][2] The true power of this scaffold, however, lies in the targeted functionalization of its core structure, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

A common and effective strategy for synthesizing 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with various aromatic aldehydes.[2][3] This reaction can be carried out under solvent-free microwave conditions, representing a green and efficient synthetic route.[2]

General Synthesis of 2-Arylbenzothiazoles

This protocol outlines a microwave-assisted synthesis of 2-arylbenzothiazole derivatives, a common starting point for further functionalization.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles

-

Reactant Preparation: In a microwave-safe vessel, combine 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol).

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 300 W) for a short duration (typically 2-5 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-arylbenzothiazole.[2]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choice: The use of microwave irradiation accelerates the reaction rate, significantly reducing reaction times compared to conventional heating methods. The solvent-free approach minimizes waste and simplifies the work-up procedure, aligning with the principles of green chemistry.[2]

Anticancer Potential: Targeting the Hallmarks of Malignancy

Novel benzothiazole derivatives have emerged as potent anticancer agents, exhibiting activity against a range of human cancer cell lines.[4][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways that drive tumor progression.[6][7]

Induction of Apoptosis via the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers. Several novel benzothiazole compounds have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis.[4][6]

A key experimental approach to validate the pro-apoptotic activity of a novel benzothiazole compound is the MTT assay to determine its cytotoxicity, followed by Western blot analysis to probe the modulation of the PI3K/AKT pathway.

Protocol 2: Evaluation of Anticancer Activity using the MTT Assay [8][9]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiazole compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality of Experimental Choice: The MTT assay is a robust and widely accepted method for assessing cell viability. It relies on the activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[8][9]

Protocol 3: Western Blot Analysis of the PI3K/AKT Pathway [7][10]

-

Cell Lysis: Treat cancer cells with the benzothiazole compound at its IC₅₀ concentration for a predetermined time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, and β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Causality of Experimental Choice: Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture. By using antibodies specific to the phosphorylated (active) and total forms of key signaling proteins like Akt and GSK-3β, researchers can directly assess the inhibitory effect of the benzothiazole compound on the PI3K/AKT pathway.[7][10]

Caption: Inhibition of the PI3K/AKT signaling pathway by a novel benzothiazole compound.

Targeting Tubulin Polymerization

The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer therapy. Certain benzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site and leading to cell cycle arrest and apoptosis.[11][12]

Table 1: Anticancer Activity of Novel Benzothiazole Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12a | Tubulin Polymerization | PC3 (Prostate) | 2.04 | [11] |

| Compound 3a | EGFR | - | 0.69 | [13] |

| Compound 3b | EGFR | - | 1.16 | [13] |

| Compound 6j | Not Specified | MCF-7 (Breast) | 6.56 | [14] |

| Compound 6j | Not Specified | HCT-116 (Colon) | 7.83 | [14] |

| Compound 6e | Not Specified | HepG2 (Liver) | 10.88 | [15] |

| Compound 6f | Not Specified | HepG2 (Liver) | 10.00 | [15] |

Neuroprotective Potential: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant and growing healthcare challenge. Novel benzothiazole derivatives are showing promise as neuroprotective agents by targeting key enzymes and pathways involved in the pathology of these diseases.[1][16]

Inhibition of Monoamine Oxidase B (MAO-B)

MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease. Several benzothiazole-hydrazone derivatives have been identified as potent and selective MAO-B inhibitors.[17][18]

Table 2: Neuroprotective Activity of Novel Benzothiazole Derivatives

| Compound ID | Target | IC₅₀ (nM) | Reference |

| 4f | AChE | 23.4 | [1] |

| 4f | MAO-B | 40.3 | [1] |

| 3e | MAO-B | 60 | [17][18] |

| BTO-5h | GSK-3β | 8000 | [19] |

| BTO-5s | GSK-3β | 10000 | [19] |

Protocol 4: In Vitro Neuroprotection Assay using SH-SY5Y Cells [20][21]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzothiazole compound for 2-3 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in Protocol 2.

Causality of Experimental Choice: The SH-SY5Y cell line is a widely used and well-characterized in vitro model for studying neurodegenerative diseases. These cells can be differentiated into a more neuron-like phenotype and are susceptible to neurotoxins that mimic the pathological processes of diseases like Parkinson's. This allows for the evaluation of the neuroprotective effects of test compounds in a relevant cellular context.[20][21]

Antimicrobial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria is a global health crisis. Benzothiazole derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi, making them a promising scaffold for the development of new anti-infective agents.

Sources

- 1. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. japsonline.com [japsonline.com]

- 15. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Novel benzothiazinones (BTOs) as allosteric modulator or substrate competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with cellular activity of promoting glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scialert.net [scialert.net]

Methodological & Application

Application Notes & Protocols: Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate in Antimicrobial Agent Synthesis

Abstract